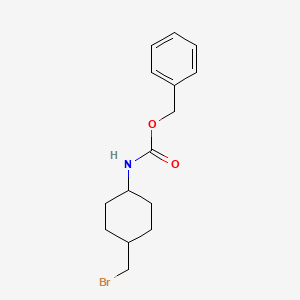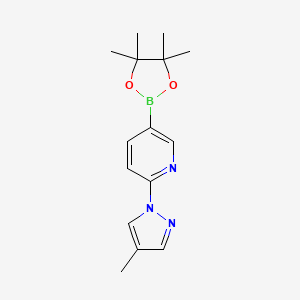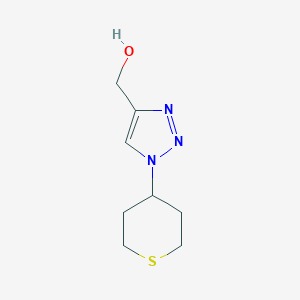![molecular formula C14H20N2 B1448872 8-Benzyl-5,8-diazaspiro[3.5]nonane CAS No. 2098036-81-6](/img/structure/B1448872.png)
8-Benzyl-5,8-diazaspiro[3.5]nonane
説明
“8-Benzyl-5,8-diazaspiro[3.5]nonane” is a chemical compound with a unique structure . It is often used for pharmaceutical testing . Its unique structure and properties make it a valuable tool for various applications, including drug discovery and material synthesis.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C14H20N2/c1-2-5-13(6-3-1)11-16-10-9-15-12-14(16)7-4-8-14/h1-3,5-6,15H,4,7-12H2 . This indicates that the compound has a molecular weight of 216.33 . Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 216.33 .Safety and Hazards
The safety information available indicates that “8-Benzyl-5,8-diazaspiro[3.5]nonane” is potentially dangerous. It has hazard statements H302, H312, H314, H332, H335, which indicate that it can be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
作用機序
Target of Action
The primary targets of 8-Benzyl-5,8-diazaspiro[3.5]nonane are the sigma receptors, specifically sigma-1 (S1R) and sigma-2 (S2R) receptors . These receptors are involved in several biological and pathological conditions . The sigma-1 receptor is a chaperone protein mainly localized at the mitochondria-associated membrane of the endoplasmic reticulum where it forms a complex with the binding immunoglobulin protein .
Mode of Action
Upon activation, the sigma-1 receptor dissociates from the binding immunoglobulin protein and moves toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors . The interaction of this compound with these receptors can result in various changes in cellular function .
Biochemical Pathways
The exact biochemical pathways affected by 8-Benzyl-5,8-diazaspiro[3It is known that sigma-1 receptor ligands can have effects in a variety of in vivo or cellular models
Result of Action
The results of the action of this compound can vary depending on the specific sigma receptor it interacts with. For example, sigma-1 receptor antagonists are reported to have analgesic effects in both animals and humans and to enhance opioid-mediated analgesia . On the contrary, sigma-1 receptor agonists oppose the effects of antagonists, and they are associated with cytoprotective effects .
生化学分析
Biochemical Properties
8-Benzyl-5,8-diazaspiro[3.5]nonane plays a significant role in biochemical reactions, particularly as a ligand for sigma receptors. It interacts with sigma-1 and sigma-2 receptors, which are involved in various biological and pathological conditions. The compound’s interaction with these receptors can influence ion channels and G-protein-coupled receptors, affecting cellular signaling pathways . Additionally, this compound has been shown to interact with enzymes and proteins involved in neuroprotection and neuroinflammation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sigma receptors can lead to changes in ion channel activity and G-protein-coupled receptor signaling, impacting cellular responses . Furthermore, this compound has been observed to affect neuroprotective and neuroinflammatory processes, highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with sigma receptors. It acts as a ligand, binding to sigma-1 and sigma-2 receptors, which are chaperone proteins localized at the mitochondria-associated membrane of the endoplasmic reticulum . Upon binding, this compound can modulate the activity of these receptors, leading to changes in enzyme inhibition or activation and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, this compound can exhibit toxic or adverse effects, including potential neurotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Enzymes involved in the metabolism of this compound play a crucial role in determining its bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with sigma receptors and other biomolecules, determining its overall efficacy in biochemical reactions .
特性
IUPAC Name |
8-benzyl-5,8-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-13(6-3-1)11-16-10-9-15-14(12-16)7-4-8-14/h1-3,5-6,15H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERGQNLMTAEJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















